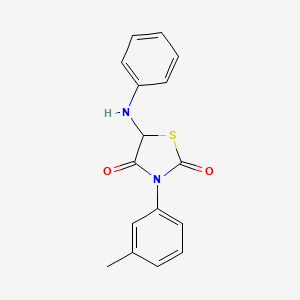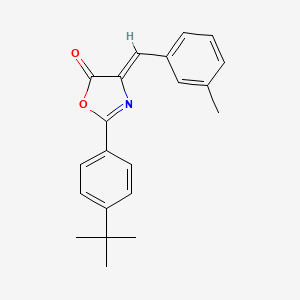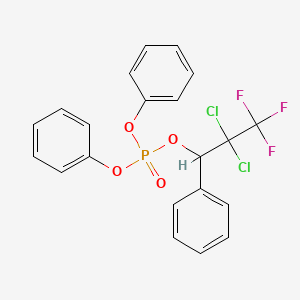
3-(3-Methylphenyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Metilfenil)-5-(fenilamino)-1,3-tiazolidina-2,4-diona es un compuesto orgánico que pertenece a la clase de las tiazolidindionas. Este compuesto se caracteriza por un anillo de tiazolidina, que es un anillo de cinco miembros que contiene átomos de azufre y nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(3-Metilfenil)-5-(fenilamino)-1,3-tiazolidina-2,4-diona típicamente involucra la reacción de 3-metilbenzaldehído con tiosemicarbazida para formar un intermedio de tiosemicarbazona. Este intermedio luego se cicla utilizando un agente ciclizante adecuado, como anhídrido acético, para formar el anillo de tiazolidina.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final. Además, el uso de catalizadores y técnicas avanzadas de purificación puede mejorar aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(3-Metilfenil)-5-(fenilamino)-1,3-tiazolidina-2,4-diona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiazolidina en una tiazolidina-2-tiona.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes sustituyentes en el grupo fenilamino.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas o los alcóxidos se pueden utilizar en condiciones básicas.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Tiazolidina-2-tiona.
Sustitución: Varias tiazolidindionas sustituidas.
Aplicaciones Científicas De Investigación
3-(3-Metilfenil)-5-(fenilamino)-1,3-tiazolidina-2,4-diona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el tratamiento de la diabetes debido a su similitud estructural con otras tiazolidindionas.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor para diversos procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-(3-Metilfenil)-5-(fenilamino)-1,3-tiazolidina-2,4-diona implica su interacción con objetivos moleculares y vías específicas. En sistemas biológicos, puede actuar modulando la actividad enzimática o interactuando con receptores celulares. Los objetivos moleculares y vías exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
Rosiglitazona: Otra tiazolidindiona utilizada en el tratamiento de la diabetes.
Pioglitazona: Una tiazolidindiona con propiedades antidiabéticas similares.
Troglitazona: Una tiazolidindiona más antigua que se retiró del mercado debido a problemas de seguridad.
Singularidad
3-(3-Metilfenil)-5-(fenilamino)-1,3-tiazolidina-2,4-diona es única debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia del grupo 3-metilfenil puede mejorar su lipofilia y permeabilidad de membrana, lo que puede conducir a diferentes propiedades farmacocinéticas y farmacodinámicas en comparación con otras tiazolidindionas.
Propiedades
Fórmula molecular |
C16H14N2O2S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
5-anilino-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2S/c1-11-6-5-9-13(10-11)18-15(19)14(21-16(18)20)17-12-7-3-2-4-8-12/h2-10,14,17H,1H3 |
Clave InChI |
GSSPFXLVLYUCFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dimethylphenoxy)-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11690499.png)
![(4Z)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690506.png)
![(2Z,5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690507.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11690515.png)


![(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690528.png)
![2-Methylpropyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11690532.png)


![N'-{(E)-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11690560.png)
![Methyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11690566.png)
![[6-Bromo-2-(4-bromo-phenyl)-4-phenyl-4H-quinazolin-3-yl]-acetic acid hydrazide](/img/structure/B11690569.png)
